Cas no 141939-49-3 (1H-Indol-5-ol, 7-bromo-)

1H-Indol-5-ol, 7-bromo- 化学的及び物理的性質
名前と識別子
-
- 1H-Indol-5-ol, 7-bromo-
- 141939-49-3
- AT37548
- SCHEMBL5372066
- OKIIXXYTLLZHGZ-UHFFFAOYSA-N
- 7-bromo-1H-indol-5-ol
- 7-bromo-5-hydroxy-1H-indole
-
- インチ: InChI=1S/C8H6BrNO/c9-7-4-6(11)3-5-1-2-10-8(5)7/h1-4,10-11H
- InChIKey: OKIIXXYTLLZHGZ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 210.96328Da
- 同位素质量: 210.96328Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 36Ų
1H-Indol-5-ol, 7-bromo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A199000230-1g |
7-Bromo-5-hydroxyindole |
141939-49-3 | 98% | 1g |
1,775.99 USD | 2021-06-01 | |
Alichem | A199000230-250mg |
7-Bromo-5-hydroxyindole |
141939-49-3 | 98% | 250mg |
716.72 USD | 2021-06-01 | |
Alichem | A199000230-500mg |
7-Bromo-5-hydroxyindole |
141939-49-3 | 98% | 500mg |
1,032.92 USD | 2021-06-01 |
1H-Indol-5-ol, 7-bromo- 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
1H-Indol-5-ol, 7-bromo-に関する追加情報
Professional Introduction to 1H-Indol-5-ol, 7-bromo (CAS No. 141939-49-3)
1H-Indol-5-ol, 7-bromo, identified by the chemical compound code CAS No. 141939-49-3, is a significant intermediate in the realm of pharmaceutical and biochemical research. This compound belongs to the indole family, a class of heterocyclic aromatic organic compounds that have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of both hydroxyl and bromo substituents on the indole core imparts unique reactivity, making it a valuable scaffold for synthetic chemists and medicinal biologists alike.
The indole moiety is well-documented for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer agents. The specific substitution pattern of 1H-Indol-5-ol, 7-bromo enhances its utility as a building block in drug discovery pipelines. The hydroxyl group at the 5-position and the bromine atom at the 7-position provide distinct handles for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties.
In recent years, advancements in computational chemistry and high-throughput screening have accelerated the identification of novel bioactive compounds derived from indole derivatives. Researchers have leveraged the structural features of 1H-Indol-5-ol, 7-bromo to develop inhibitors targeting enzyme pathways implicated in diseases such as cancer and neurodegeneration. For instance, studies have demonstrated its potential in modulating transcription factors like nuclear factor kappa B (NF-κB), which plays a pivotal role in inflammatory responses.
The brominated indole scaffold is particularly intriguing due to its ability to engage in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions facilitate the introduction of additional functional groups at precise positions within the molecule, allowing for the creation of libraries of structurally diverse compounds. Such libraries are instrumental in identifying lead candidates for further optimization through structure-activity relationship (SAR) studies.
Emerging research also highlights the role of 1H-Indol-5-ol, 7-bromo in developing kinase inhibitors, which are critical in oncology research. Indole derivatives have shown promise in disrupting aberrant signaling pathways that drive tumor growth and metastasis. The bromine atom at the 7-position serves as an excellent site for coordination with transition metals, enabling the design of chelating agents that can selectively inhibit target kinases while minimizing off-target effects.
The synthesis of 1H-Indol-5-ol, 7-bromo typically involves multi-step procedures starting from commercially available precursors such as tryptophan or indole derivatives. Key synthetic strategies include bromination followed by selective hydroxylation or vice versa, depending on the desired regioselectivity. Modern synthetic methodologies often employ catalytic systems that enhance efficiency and reduce waste, aligning with green chemistry principles.
From a medicinal chemistry perspective, the versatility of 1H-Indol-5-ol, 7-bromo lies in its ability to serve as a precursor for both small-molecule drugs and biologics. For example, it has been utilized in generating peptidomimetics that mimic natural bioactive peptides without their drawbacks. Such derivatives are being explored for their potential in treating metabolic disorders and autoimmune diseases.
The pharmaceutical industry continues to invest heavily in indole-based therapeutics due to their favorable pharmacokinetic profiles and low toxicity profiles observed in preclinical studies. 1H-Indol-5-ol, 7-bromo exemplifies how strategic functionalization can yield compounds with enhanced binding affinity and selectivity for biological targets. This underscores its importance not only as a research tool but also as a potential candidate for clinical development.
Looking ahead, innovations in synthetic biology and biocatalysis may further expand the applications of 1H-Indol-5-ol, 7-bromo. Engineered microbial systems capable of producing complex indole derivatives could streamline access to these valuable intermediates while reducing reliance on traditional chemical synthesis methods. Such advancements would not only improve scalability but also enable the exploration of novel derivatives that are difficult or impossible to access via conventional routes.
In conclusion,1H-Indol-5-ol, 7-bromo (CAS No. 141939-49-3) represents a cornerstone compound in modern drug discovery efforts within the indole scaffold family. Its unique structural features and reactivity make it indispensable for researchers aiming to develop innovative therapeutics targeting a wide range of diseases. As our understanding of biological pathways continues to evolve, so too will the applications of this versatile intermediate.
141939-49-3 (1H-Indol-5-ol, 7-bromo-) Related Products
- 2034357-91-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-(1H-pyrrol-1-yl)benzamide)
- 2229082-49-7(4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)
- 20469-65-2(1-Bromo-3,5-dimethoxybenzene)
- 10299-70-4(3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-)
- 1797629-85-6(1-4-(benzenesulfonyl)piperidin-1-yl-2-(4-chlorophenoxy)ethan-1-one)
- 1955514-60-9(4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)
- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)
- 1202063-27-1(D-Alanine-D4)




